molecular formula C19H18N4O B2390644 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide CAS No. 1421472-21-0

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide

Cat. No.: B2390644
CAS No.: 1421472-21-0
M. Wt: 318.38
InChI Key: LCLLZEFMXIZANI-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions are mild and the structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyrimidine or naphthamide moieties.

Scientific Research Applications

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy as a drug candidate.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide exerts its effects involves its interaction with molecular targets in biological systems. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide is unique due to its specific combination of a pyrimidine ring with a pyrrolidine group and a naphthamide moiety

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLZEFMXIZANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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